1-(4-Butoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the chromeno-pyrrole-dione family, characterized by a fused tricyclic scaffold with a 1,3,4-thiadiazole substituent. The 4-butoxyphenyl group at position 1 and the 5-methyl-1,3,4-thiadiazol-2-yl group at position 2 distinguish it from analogs.
Properties
Molecular Formula |
C24H21N3O4S |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H21N3O4S/c1-3-4-13-30-16-11-9-15(10-12-16)20-19-21(28)17-7-5-6-8-18(17)31-22(19)23(29)27(20)24-26-25-14(2)32-24/h5-12,20H,3-4,13H2,1-2H3 |
InChI Key |
OQKMTSIGROGNRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination
Palladium-catalyzed coupling links the brominated thiadiazole to the pyrrole nitrogen. Using Pd(OAc)2, Xantphos, and Cs2CO3 in toluene at 110°C, the reaction achieves 60–68% yield for similar substrates.
Nucleophilic Aromatic Substitution
Alternatively, the thiadiazole’s bromide displaces a leaving group (e.g., chloride) on the chromeno-pyrrole-dione core. DMF at 120°C with K2CO3 as base affords moderate yields (45–50%) but requires rigorous moisture exclusion.
Comparative Table: Coupling Methods
| Method | Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)2, Xantphos | Toluene | 110 | 60–68 |
| Nucleophilic Substitution | K2CO3 | DMF | 120 | 45–50 |
Optimization Challenges and Solutions
Regioselectivity in Cyclization
The chromeno-pyrrole-dione formation requires precise control to avoid competing pathways. Substituents on the aldehyde (e.g., butoxyphenyl) direct cyclization to the desired position. Computational studies suggest electron-donating groups (e.g., -OBut) stabilize transition states via resonance.
Purification Techniques
Recrystallization from ethanol/water (3:1) isolates the final compound with >95% purity. High-performance liquid chromatography (HPLC) with a C18 column resolves regioisomeric byproducts.
Scalability and Industrial Considerations
Kilogram-scale production employs flow chemistry for the MCR step, reducing reaction time from hours to minutes. Continuous stirred-tank reactors (CSTRs) maintain optimal temperature and mixing, achieving 85% yield at 100 g/batch.
Mechanistic Insights
Multicomponent Reaction Pathway
-
Knoevenagel Condensation: The dioxobutanoate’s ketone reacts with the aldehyde’s carbonyl, forming an α,β-unsaturated diketone.
-
Michael Addition: The amine attacks the α-position, generating a zwitterionic intermediate.
-
Cyclization: Intramolecular lactamization forms the pyrrolidine ring, followed by dehydration to aromatize the system.
Thiadiazole Coupling
Oxidative addition of Pd(0) to the C-Br bond initiates the catalytic cycle. Transmetallation with the pyrrole’s nitrogen and reductive elimination finalizes the bond formation.
Alternative Synthetic Routes
Sequential Functionalization
Building the chromeno-pyrrole-dione core first, followed by late-stage introduction of butoxyphenyl and thiadiazole groups, offers flexibility but requires protective groups. For example, tert-butyloxycarbonyl (Boc) protection of the pyrrole nitrogen enables selective Suzuki coupling.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Synthetic Routes
-
Preparation of Intermediates :
- Synthesis of 4-butoxyphenyl derivatives.
- Synthesis of thiadiazole derivatives.
- Synthesis of chromeno-pyrrole derivatives.
-
Coupling Reactions :
- The intermediates undergo various coupling reactions under controlled conditions to yield the target compound.
Industrial Production
For industrial applications, optimizing the synthetic routes is crucial to ensure high yield and purity. This may involve:
- Utilizing catalysts.
- Specific solvents.
- Temperature control.
- Purification methods like recrystallization or chromatography.
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation and substitution.
Biology
In biological research, the compound can be utilized to study biological pathways and interactions. Preliminary studies suggest potential interactions with enzymes and receptors linked to critical biological processes.
Medicine
The pharmacological properties of 1-(4-Butoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are being explored for drug development . Its unique combination of functional groups may contribute to its efficacy against diseases such as cancer and inflammation.
Industry
In industrial applications, this compound can act as a precursor in producing specialty chemicals and materials. Its versatility makes it suitable for various manufacturing processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. While detailed mechanisms are still under investigation, initial findings suggest activity against certain enzymes and receptors associated with cancer and inflammation.
Case Study 1: Anticancer Activity
A study investigated the effects of 1-(4-Butoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione on cancer cell lines. The results indicated significant inhibition of cell proliferation in breast cancer cells through apoptosis induction mechanisms.
Case Study 2: Anti-inflammatory Properties
Another research focused on the anti-inflammatory properties of the compound in animal models. The findings demonstrated a reduction in inflammatory markers when treated with this compound compared to control groups.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Structural Analog: AV-C (1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione)
Key Differences :
- Phenyl Substituent: AV-C has a 2-fluorophenyl group, whereas the target compound features a 4-butoxyphenyl group.
- Thiadiazole Substituent : AV-C carries a 5-isopropyl group on the thiadiazole ring, compared to the 5-methyl group in the target compound. The bulkier isopropyl group may influence binding affinity in biological targets.
Pharmacological Activity :
AV-C was identified as a TRIF-dependent signaling pathway agonist, demonstrating potent antiviral activity against Zika, Chikungunya, and Dengue viruses. Dose-dependent luciferase (LUC) synthesis assays validated its efficacy, suggesting that thiadiazole derivatives with fluorinated aryl groups are critical for antiviral targeting .
Structural Analog: 1-(4-Methoxyphenyl)-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Key Differences :
- Phenyl Substituent : A 4-methoxyphenyl group replaces the 4-butoxyphenyl group, reducing lipophilicity but retaining electron-donating properties.
Physicochemical Properties :
The morpholine ring improves aqueous solubility compared to the thiadiazole-containing analogs. This compound’s ChemSpider ID (844836-14-2) and molecular formula (C₂₇H₂₇N₃O₅) highlight its distinct pharmacokinetic profile, though biological data are unspecified in the evidence .
Antimicrobial Analogs from Heterocyclic Libraries
Relevant Compounds: Bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] derivatives (e.g., compounds 6a–c) and thieno-pyridines (e.g., 9a,b) were synthesized with antimicrobial activity .
Structural Contrast :
- These analogs lack the chromeno-pyrrole-dione core but share thiadiazole or pyrazole motifs.
- Antimicrobial efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) correlated with electron-withdrawing substituents (e.g., 4-chlorophenyl), whereas electron-donating groups (e.g., 4-methoxyphenyl) showed reduced activity .
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | C₂₇H₂₄N₃O₄S | 498.56 | 4.2 |
| AV-C | C₂₄H₁₈FN₃O₃S | 455.48 | 3.8 |
| 1-(4-Methoxyphenyl)-morpholinylpropyl analog | C₂₇H₂₇N₃O₅ | 485.52 | 2.1 |
Research Findings and Implications
- Substituent Effects : The 4-butoxyphenyl group in the target compound likely enhances membrane permeability compared to smaller substituents (e.g., methoxy or fluoro). However, excessive lipophilicity may reduce bioavailability.
- Thiadiazole vs. Morpholine: Thiadiazole-containing compounds (e.g., AV-C) show pronounced antiviral activity, while morpholine derivatives may prioritize solubility and CNS penetration.
- Antimicrobial Potential: Structural parallels to bis-thieno-pyridines suggest the target compound could be screened for antimicrobial activity, particularly against resistant bacterial strains.
Biological Activity
1-(4-Butoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of phenyl, thiadiazole, and chromeno-pyrrole moieties, which may contribute to its diverse pharmacological properties.
The molecular formula of the compound is with a molecular weight of 447.5 g/mol. The IUPAC name is 1-(4-butoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H21N3O4S |
| Molecular Weight | 447.5 g/mol |
| IUPAC Name | 1-(4-butoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| InChI | InChI=1S/C24H21N3O4S/c1-3... |
| InChI Key | OQKMTSIGROGNRX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. While detailed mechanisms are still under investigation, preliminary studies suggest that it may exhibit activity against certain enzymes and receptors linked to cancer and inflammation.
Biological Activity
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to 1-(4-butoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. For instance:
- A study demonstrated that derivatives containing thiadiazole moieties exhibited significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The compound showed an IC₅₀ value of 29 μM against HeLa cells when combined with phthalimide structures .
Enzyme Inhibition
Inhibitory effects on phosphodiesterase (PDE) enzymes have been observed in related compounds. PDE inhibitors are known for their role in treating erectile dysfunction and pulmonary hypertension. The binding affinity and selectivity of these compounds can lead to potential therapeutic applications beyond their original indications .
Study on Thiadiazole Derivatives
A comprehensive study focused on the synthesis and evaluation of various thiadiazole derivatives demonstrated that modifications in the chemical structure could significantly enhance biological activity. The incorporation of phenolic groups was found to increase lipophilicity and improve interaction with biological targets .
Structure-Based Design
Another research initiative utilized structure-based design to develop new PDE inhibitors based on the chromeno-pyrrole scaffold. The best-performing compounds showed promising selectivity profiles and low IC₅₀ values against PDE5 .
Q & A
Basic: What are the typical synthetic routes and critical reaction conditions for this compound?
Answer:
The synthesis involves multi-step pathways, including cyclization and substitution reactions. Key steps include:
- Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80–120°C) to enhance reaction efficiency .
- Optimization parameters : Reaction time (8–24 hours), stoichiometric ratios (e.g., 1:1.2 for thiadiazole coupling), and purification via column chromatography .
- Critical intermediates : Chromeno-pyrrole core formation precedes thiadiazole moiety introduction, with the butoxyphenyl group added early to improve solubility .
Basic: How can researchers characterize the compound’s physicochemical properties (e.g., solubility, stability)?
Answer:
- Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (hexane) to assess compatibility with biological assays. The butoxy group enhances solubility in organic phases .
- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–60°C), and light exposure. Monitor via HPLC or LC-MS to identify degradation products .
- Melting point : Use differential scanning calorimetry (DSC) to confirm purity and crystalline structure .
Advanced: What experimental design strategies optimize synthesis yield and purity?
Answer:
- Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, catalyst loading, solvent volume). For example, a 2³ factorial design can identify interactions between temperature, time, and reagent concentration .
- Response Surface Methodology (RSM) : Optimize conditions post-screening to maximize yield. Use software tools (e.g., JMP, Minitab) for predictive modeling .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time, reducing byproduct formation .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Structure-activity relationship (SAR) analysis : Compare bioactivity of derivatives (e.g., varying substituents on the thiadiazole or chromeno-pyrrole moieties) to isolate functional group contributions .
- Assay standardization : Replicate experiments under controlled conditions (e.g., cell line specificity, incubation time). For example, discrepancies in IC₅₀ values may arise from differences in ATP levels in cytotoxicity assays .
- Meta-analysis : Use statistical tools (e.g., ANOVA, Bayesian inference) to reconcile data across studies, accounting for variables like solvent choice or endpoint measurement methods .
Advanced: What methods validate the compound’s mechanism of action in drug-target interactions?
Answer:
- Molecular docking : Simulate binding to target proteins (e.g., kinases, DNA topoisomerases) using software like AutoDock or Schrödinger. Focus on interactions between the thiadiazole ring and catalytic residues .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
- Mutagenesis studies : Engineer target proteins with point mutations to validate binding sites observed in silico .
Advanced: How can researchers address solubility limitations in in vivo studies?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the butoxyphenyl moiety for enhanced aqueous solubility, with enzymatic cleavage in vivo .
- Nanocarrier systems : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability. Characterize using dynamic light scattering (DLS) and TEM .
- Co-solvent systems : Use GRAS-approved solvents (e.g., PEG 400, Cremophor EL) in preclinical formulations .
Advanced: What strategies mitigate synthetic challenges in scaling up derivatives?
Answer:
- Flow chemistry : Transition batch processes to continuous flow to improve heat/mass transfer and reduce reaction times .
- Catalyst recycling : Immobilize metal catalysts (e.g., Pd/C) on solid supports for reuse in cross-coupling reactions .
- Green chemistry principles : Replace hazardous solvents (DMF) with alternatives (e.g., cyclopentyl methyl ether) to align with sustainability goals .
Advanced: How can computational tools predict novel derivatives with enhanced bioactivity?
Answer:
- Quantum mechanical calculations : Use density functional theory (DFT) to optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Machine learning (ML) : Train models on existing SAR data to predict untested derivatives. Input features include molecular descriptors (logP, polar surface area) and docking scores .
- ADMET prediction : Employ tools like SwissADME or ADMETlab to forecast pharmacokinetic profiles early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
